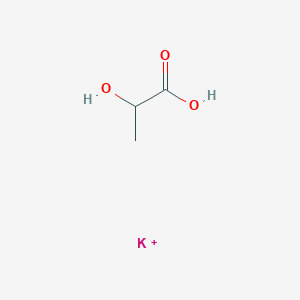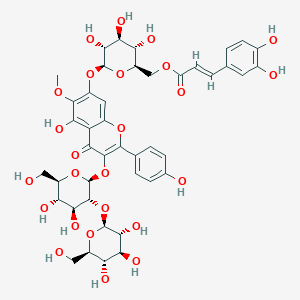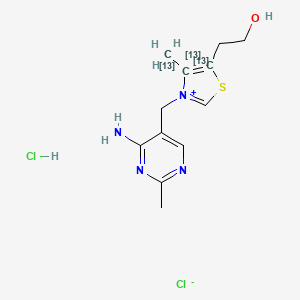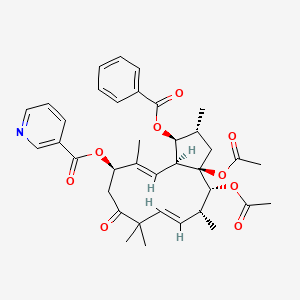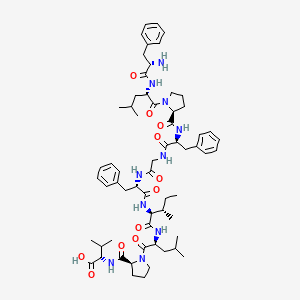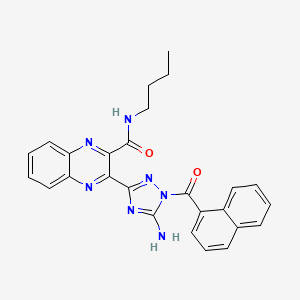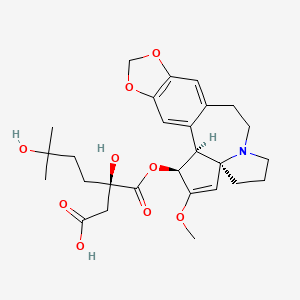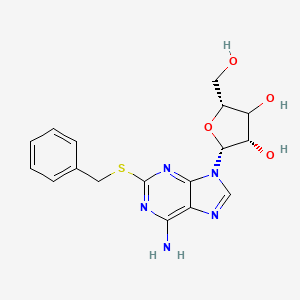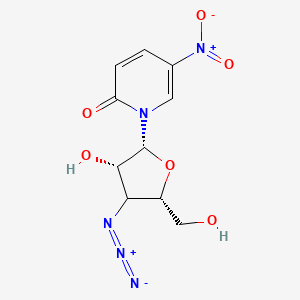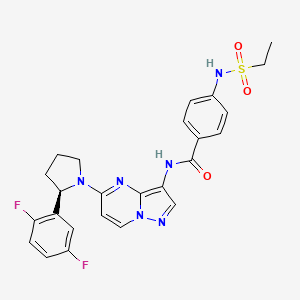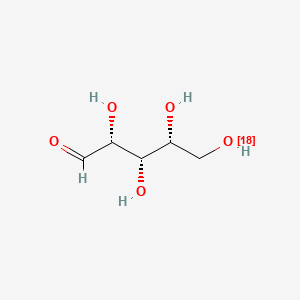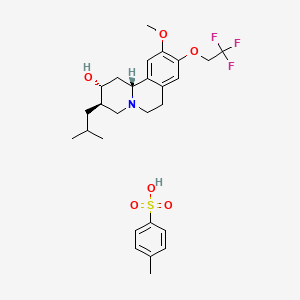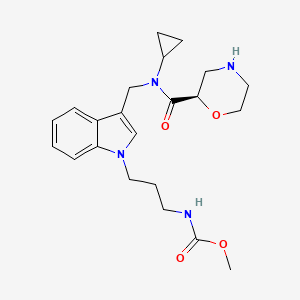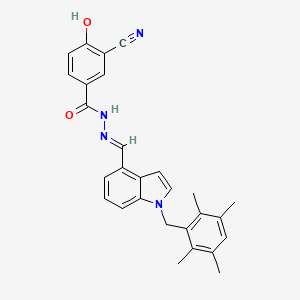
GCGR antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GCGR antagonist 2 is a compound that targets the glucagon receptor (GCGR), which plays a crucial role in glucose homeostasis. By inhibiting the action of glucagon, this compound helps in controlling blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GCGR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
GCGR antagonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the oxidation state of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to decrease the oxidation state.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
GCGR antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study glucagon receptor signaling pathways and their modulation.
Biology: Helps in understanding the role of glucagon in glucose metabolism and its impact on cellular processes.
Medicine: Potential therapeutic agent for managing type 2 diabetes by controlling blood glucose levels.
Industry: Used in the development of new drugs targeting metabolic disorders
Mecanismo De Acción
GCGR antagonist 2 exerts its effects by binding to the glucagon receptor, thereby inhibiting the action of glucagon. This leads to a decrease in hepatic glucose production and an overall improvement in glycemic control. The molecular targets involved include the glucagon receptor and downstream signaling pathways such as cAMP and protein kinase A .
Comparación Con Compuestos Similares
Similar Compounds
MK-0893: Another GCGR antagonist with similar glucose-lowering effects.
LY2409021: A potent GCGR antagonist used in clinical trials for type 2 diabetes.
Uniqueness
GCGR antagonist 2 is unique in its specific binding affinity and potency, which may offer advantages in terms of efficacy and safety profile compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H26N4O2 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
3-cyano-4-hydroxy-N-[(E)-[1-[(2,3,5,6-tetramethylphenyl)methyl]indol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H26N4O2/c1-17-12-18(2)20(4)25(19(17)3)16-32-11-10-24-22(6-5-7-26(24)32)15-30-31-28(34)21-8-9-27(33)23(13-21)14-29/h5-13,15,33H,16H2,1-4H3,(H,31,34)/b30-15+ |
Clave InChI |
HNTXQDRFWJBZGO-FJEPWZHXSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)/C=N/NC(=O)C4=CC(=C(C=C4)O)C#N)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)C=NNC(=O)C4=CC(=C(C=C4)O)C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


